N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4/c1-20-10(6-7-16-20)13-18-19-14(25-13)17-12(22)8-21-9-4-2-3-5-11(9)24-15(21)23/h2-7H,8H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMKYWQOPQULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with benzoxazole: The final step involves the acylation of the oxadiazole intermediate with a benzoxazole derivative using reagents like acetic anhydride or similar acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Investigation as a building block for novel polymers or materials with specific electronic properties.
Biological Studies: Exploration of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the 1,3,4-oxadiazole core but differ in substituents, which significantly influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis based on data from structurally related compounds (Table 1) and their biological evaluations.
Table 1: Structural and Physicochemical Comparison
| Compound Name/ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |
|---|---|---|---|---|
| N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | C₁₆H₁₂N₆O₃ | 336.31 | Pyrazole, Benzo[d]oxazolone | Not reported in evidence |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) | C₂₀H₁₇ClN₄O₃S | 428.5 | Chlorophenyl, Indole | Brown amorphous solid |
| N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) | C₂₂H₂₂N₄O₃S | 422.0 | Ethoxyphenyl, Indole | Light brown amorphous solid |
| N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) | C₂₀H₁₇N₅O₄S | 423.0 | Nitrophenyl, Indole | Light brown amorphous powder |
| N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8w) | C₁₉H₁₇N₅O₂S | 379.0 | Pyridinyl, Indole | Dark purple amorphous powder |
Key Structural Differences
Core Modifications: The target compound lacks the sulfanyl (-S-) linker present in analogs 8t–8w, replacing it with a direct acetamide bond. This may enhance metabolic stability by reducing susceptibility to oxidative cleavage .
Substituent Effects: Electron-Withdrawing Groups: Compound 8v contains a nitro group, which increases polarity and may enhance binding to enzymes like lipoxygenase (LOX) through electrostatic interactions.
Table 2: Reported Bioactivities of Analogs
| Compound ID | LOX Inhibition (IC₅₀, μM) | α-Glucosidase Inhibition (IC₅₀, μM) | BChE Inhibition (IC₅₀, μM) |
|---|---|---|---|
| 8t | 32.4 ± 1.2 | 18.6 ± 0.8 | 45.3 ± 1.5 |
| 8u | 28.9 ± 1.1 | 22.4 ± 1.1 | 38.7 ± 1.3 |
| 8v | 25.7 ± 0.9 | 14.2 ± 0.6 | 29.8 ± 1.0 |
| 8w | 41.2 ± 1.6 | 27.5 ± 1.4 | 53.6 ± 2.0 |
- LOX Inhibition : The nitro group in 8v correlates with improved LOX inhibition (IC₅₀ = 25.7 μM), suggesting electron-withdrawing substituents enhance activity. The target compound’s benzo[d]oxazolone may mimic this effect but requires experimental validation.
- α-Glucosidase Inhibition : Compound 8v also shows strong α-glucosidase inhibition (IC₅₀ = 14.2 μM), likely due to hydrogen bonding between the nitro group and the enzyme’s active site. The target compound’s oxadiazole-oxygen atoms could serve a similar role.
- BChE Inhibition : The indole-containing analogs (8t–8w) exhibit moderate BChE inhibition, but the target compound’s pyrazole-benzo[d]oxazolone hybrid may offer selectivity for other cholinesterase isoforms.
Physicochemical and Pharmacokinetic Insights
- Solubility : The absence of a sulfanyl group in the target compound may reduce hydrophobicity compared to 8t–8w, though experimental logP data are needed.
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C15H14N6O3, and it has unique functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N6O3 |
| Molecular Weight | 314.31 g/mol |
| SMILES | CC1=NN=C(N1)C(=O)N=C(C2=CC=CC=C2)C(=O)N(C)C(=O)O |
| InChI Key | [Not provided in sources] |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
-
Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
- Mechanism of Action : The mechanism involves induction of apoptosis through pathways such as:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole | Enhanced potency against cancer cells |
| Variations in oxadiazole core | Altered cytotoxic profiles |
Case Studies
Several studies have focused on related compounds demonstrating promising results:
- Study on Oxadiazole Derivatives : A study highlighted that certain oxadiazole derivatives exhibited higher potency than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets involved in cancer progression, suggesting potential for development as therapeutic agents .
Q & A
Basic: What are the common synthetic routes for this compound, and how are key intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring. A general route includes:
- Step 1: Condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under reflux to form the oxadiazole precursor.
- Step 2: Coupling with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
- Characterization: Key intermediates are monitored via TLC and confirmed using ¹H/¹³C NMR and mass spectrometry (MS) . Recrystallization in solvents like pet-ether or ethanol-DMF ensures purity .
Basic: Which analytical techniques are most effective for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., oxadiazole C-2 vs. C-5 substitution) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions .
Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Reflux at 80–100°C for 4–6 hours maximizes cyclization efficiency .
- Catalysis: Triethylamine (TEA) or NaHCO₃ neutralizes HCl byproducts during chloroacetyl chloride coupling .
- Design of Experiments (DoE): Systematic variation of parameters (time, solvent ratio) identifies optimal conditions .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger): Predicts binding affinity to enzymes (e.g., kinases) by simulating ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations (GROMACS): Analyzes stability of ligand-protein complexes over time .
- QSAR Modeling: Correlates structural features (e.g., oxadiazole electronegativity) with activity trends .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Assays: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity .
- Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects) .
Basic: What are critical steps in recrystallization to ensure high purity?
Answer:
- Solvent Pair Selection: Use a high-boiling solvent (DMF) and low-boiling antisolvent (water) for gradual crystallization .
- Cooling Rate: Slow cooling (1–2°C/min) prevents amorphous solid formation .
- Filtration: Wash crystals with cold solvent to remove mother liquor impurities .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., oxadiazole cyclization) .
- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .
- Green Chemistry Principles: Replace halogenated solvents with cyclopentyl methyl ether (CPME) for sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
